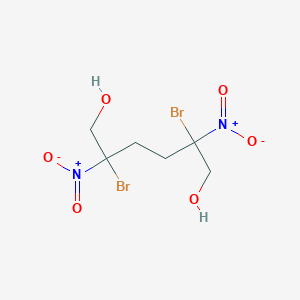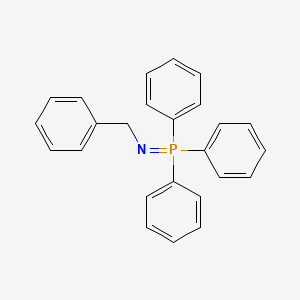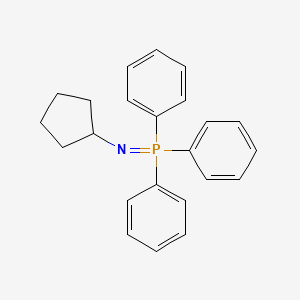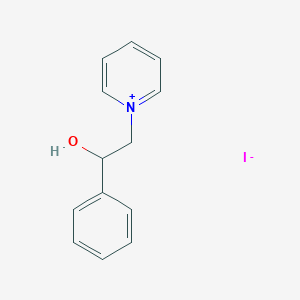
1-(2-Hydroxy-2-phenylethyl)pyridin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-2-pyridin-1-yl-ethanol is an organic compound with the molecular formula C13H13NO. It is known for its unique structure, which includes a phenyl group and a pyridinyl group attached to an ethanol backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-pyridin-1-yl-ethanol can be synthesized through several methods. One common approach involves the reaction of a pyridine derivative with a phenyl ketone in the presence of a reducing agent. For example, the reaction of 2-pyridinemethanol with phenylmagnesium bromide followed by reduction with lithium aluminum hydride yields 1-phenyl-2-pyridin-1-yl-ethanol .
Industrial Production Methods: Industrial production of 1-phenyl-2-pyridin-1-yl-ethanol typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenyl-2-pyridin-1-yl-ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield different alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides and amines are used under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
1-Phenyl-2-pyridin-1-yl-ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 1-phenyl-2-pyridin-1-yl-ethanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
- 1-Phenyl-1-(2-pyridinyl)ethanol
- 1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride
- Phenyl (pyridin-2-yl)methanamine
Uniqueness: 1-Phenyl-2-pyridin-1-yl-ethanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
5397-47-7 |
|---|---|
Molekularformel |
C13H14INO |
Molekulargewicht |
327.16 g/mol |
IUPAC-Name |
1-phenyl-2-pyridin-1-ium-1-ylethanol;iodide |
InChI |
InChI=1S/C13H14NO.HI/c15-13(12-7-3-1-4-8-12)11-14-9-5-2-6-10-14;/h1-10,13,15H,11H2;1H/q+1;/p-1 |
InChI-Schlüssel |
CQEBASCJBOSZCL-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C(C[N+]2=CC=CC=C2)O.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Diphenylmethylene)amino]acetamide](/img/structure/B13985361.png)
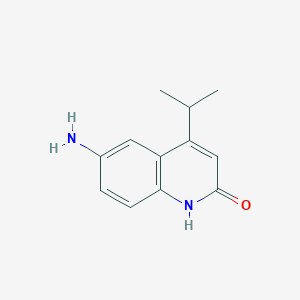
![5-(aminomethyl)-3-methylbenzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B13985379.png)
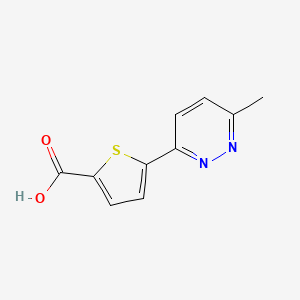
![3-chloro-4-[di(propan-2-yl)amino]-7,8-dihydro-5H-thiopyrano[4,3-b]pyran-2-one](/img/structure/B13985391.png)
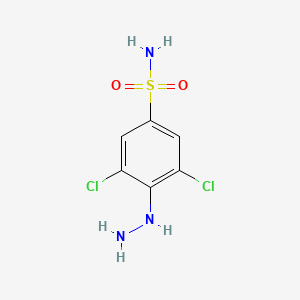
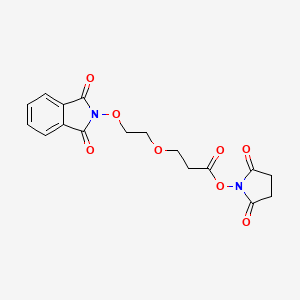
![[4,5-Dihydroxy-6-(hydroxymethyl)-2-[2-(hydroxymethyl)phenoxy]oxan-3-yl] benzoate](/img/structure/B13985397.png)
